molecular formula C17H19N3O4S2 B11502043 N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide

Cat. No.: B11502043
M. Wt: 393.5 g/mol
InChI Key: DDWILYBVFKWJTR-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide typically involves the reaction of 2-methylindole with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide products.

Scientific Research Applications

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can also play a role in binding to specific proteins, affecting their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • 2-(3-(hydroxyimino)methyl)-1H-indole derivatives
  • Indole-3-acetic acid

Uniqueness

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide is unique due to its specific substitution pattern on the indole ring and the presence of the disulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

4-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide

InChI

InChI=1S/C17H19N3O4S2/c1-12-15(16-4-2-3-5-17(16)20-12)10-11-19-26(23,24)14-8-6-13(7-9-14)25(18,21)22/h2-9,19-20H,10-11H2,1H3,(H2,18,21,22)

InChI Key

DDWILYBVFKWJTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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